Superior In Vitro Potency of Levofloxacin Hydrate Against Streptococcus pneumoniae Versus Ofloxacin
Levofloxacin demonstrates approximately twice the in vitro potency of its racemic parent compound ofloxacin against Streptococcus pneumoniae clinical isolates. In a comparative agar dilution study of 320 penicillin-susceptible isolates, levofloxacin exhibited an MIC50 of 1 mg/L compared to ofloxacin's MIC50 of 2 mg/L [1]. In a separate in vitro pharmacodynamic model simulating clinical pharmacokinetics, levofloxacin 500 mg once daily achieved bactericidal killing (3 log10 reduction) against isolates with MICs up to 0.5 mg/L, while ofloxacin 400 mg once daily achieved only a 2 log10 reduction (99% killing) at the same MIC threshold and failed to achieve 3 log10 killing at any MIC with once-daily dosing [2].
| Evidence Dimension | MIC50 against Streptococcus pneumoniae (penicillin-susceptible isolates) |
|---|---|
| Target Compound Data | MIC50 = 1 mg/L |
| Comparator Or Baseline | Ofloxacin MIC50 = 2 mg/L |
| Quantified Difference | Levofloxacin is 2-fold more potent (1 dilution step lower) |
| Conditions | Agar dilution method per NCCLS guidelines; 320 clinical isolates collected 1992-1994, Germany |
Why This Matters
This 2-fold potency advantage directly translates to clinical dosing: levofloxacin achieves equivalent or superior bacterial killing at half the daily dose of ofloxacin, enabling lower drug exposure and reduced adverse effect burden.
- [1] Reinert RR, Bryskier A, Lütticken R. A comparative study of the in-vitro activity of levofloxacin against Streptococcus pneumoniae. J Antimicrob Chemother. 1999;43 Suppl C:5-8. View Source
- [2] Bauernfeind A. Pharmacodynamics of levofloxacin and ofloxacin against Streptococcus pneumoniae. J Antimicrob Chemother. 1999;43 Suppl C:77-82. View Source
